2-Benzylisoindolin-5-amine hydrochloride

Description

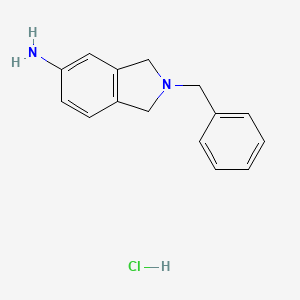

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzyl-1,3-dihydroisoindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2.ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;/h1-8H,9-11,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRFKKYENZQFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1185304-81-7 | |

| Record name | 1H-Isoindol-5-amine, 2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70718463 | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-69-8 | |

| Record name | 1H-Isoindol-5-amine, 2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-2,3-dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Benzylisoindolin-5-amine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylisoindolin-5-amine hydrochloride is a chemical compound with the CAS number 1187830-69-8. While specific, publicly available data on its detailed chemical and physical properties are limited, this guide provides a summary of the available information and places the compound within the broader context of isoindoline derivatives, a class of molecules with significant interest in pharmaceutical research and development. This document is intended to serve as a foundational resource for researchers and professionals investigating this compound and related structures.

Introduction to this compound

This compound is a heterocyclic organic compound. The isoindoline core is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring.[1] This particular derivative features a benzyl group attached to the nitrogen atom of the isoindoline ring and an amine group at the 5-position, and it is supplied as a hydrochloride salt. The isoindoline scaffold is a key structural motif in a number of clinically used drugs.[2]

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in the public domain. However, based on information from chemical suppliers, the following properties can be summarized:

| Property | Value | Source |

| CAS Number | 1187830-69-8 | [3] |

| Molecular Formula | C₁₅H₁₇ClN₂ | Sigma-Aldrich |

| Molecular Weight | 260.77 g/mol |

Note: Quantitative data such as melting point, boiling point, and solubility in various solvents are not currently available in the searched scientific literature or databases. Spectroscopic data (NMR, IR, Mass Spectrometry) are mentioned as being available from some commercial suppliers upon request but are not publicly published.[3]

Synthesis and Characterization

Specific, detailed experimental protocols for the synthesis of this compound are not readily found in published literature. However, general synthetic routes to isoindoline derivatives have been described. These methods often involve the reduction of isoindolinones or the cyclization of appropriate precursors. For example, the synthesis of chlorisondamine, another isoindoline-containing drug, involves the stepwise reduction of an N-alkylated phthalimide with a reducing agent like LiAlH₄.[2] It is plausible that a similar multi-step synthesis, starting from a substituted phthalimide or a related precursor, could be employed to produce 2-Benzylisoindolin-5-amine, which would then be converted to its hydrochloride salt.

A general workflow for a hypothetical synthesis and characterization process is outlined below.

Caption: Hypothetical workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the broader class of isoindoline derivatives is of significant interest to the pharmaceutical industry due to their diverse biological activities.[4][5]

Derivatives of isoindoline have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Some isoindolinone derivatives have shown promising anticancer activity.[4]

-

Enzyme Inhibition: Isoindoline-based compounds have been studied as inhibitors of enzymes such as carbonic anhydrase and cyclooxygenase (COX-1 and COX-2).[4][6]

-

Neurodegenerative Diseases: Certain isoindoline-1,3-dione derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the potential treatment of Alzheimer's disease.[7]

Given the structural motifs present in this compound, it is conceivable that it could be investigated for similar biological activities. The benzyl group and the amino group provide points for potential interaction with biological targets.

The logical relationship for investigating the potential of a novel isoindoline derivative like the one is depicted in the following diagram.

Caption: A logical workflow for the investigation of the biological activity of a novel chemical entity.

Conclusion

This compound is a chemical entity for which detailed public data is scarce. This guide has summarized the available information and provided context by highlighting the significance of the broader isoindoline class of compounds in medicinal chemistry. Further research is required to fully characterize the chemical, physical, and biological properties of this specific molecule. The information and diagrams provided herein offer a framework for researchers and drug development professionals to approach the study of this and related compounds.

References

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 3. 1187830-69-8|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Isoindoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] This technical guide provides an in-depth overview of the primary starting materials and synthetic methodologies for the preparation of various isoindoline derivatives, with a focus on isoindoline-1,3-diones and isoindolinones. Detailed experimental protocols, quantitative data, and visualization of relevant signaling pathways are presented to aid researchers in the design and synthesis of novel therapeutic agents.

Core Starting Materials and Synthetic Strategies

The construction of the isoindoline framework can be achieved through several synthetic routes, primarily relying on readily available aromatic precursors. The choice of starting material and synthetic strategy is often dictated by the desired substitution pattern on both the aromatic ring and the nitrogen atom.

Phthalic Anhydride: A Versatile Precursor for Isoindoline-1,3-diones

Phthalic anhydride is the most common and versatile starting material for the synthesis of N-substituted isoindoline-1,3-diones, also known as phthalimides.[6][7] The classical and most direct method involves the condensation of phthalic anhydride with a primary amine.[6][8] This reaction can be performed under various conditions, including neat, in the presence of a solvent like glacial acetic acid, or under microwave irradiation to accelerate the reaction.[9][10]

A variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this reaction, allowing for the introduction of diverse functionalities at the nitrogen atom.[7] The reaction proceeds through the formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the corresponding isoindoline-1,3-dione.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key isoindoline derivatives.

Protocol 1: Synthesis of N-Substituted Isoindoline-1,3-diones from Phthalic Anhydride

This protocol describes a general and widely used method for the synthesis of N-substituted isoindoline-1,3-diones.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Primary amine (e.g., 4-fluoroaniline, glycine, 4-(2-aminoethyl)-1-benzyl piperidine) (1.0 eq)[11][12][13]

Procedure: [13]

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (0.1 mol) and the desired primary amine (0.1 mol) in 50–75 mL of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12][13]

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and chloroform.

Protocol 2: Synthesis of Isoindolinones from 2-Carboxybenzaldehyde

This protocol outlines the synthesis of N-substituted isoindolin-1-ones via reductive amination of 2-carboxybenzaldehyde.

Materials:

-

2-Carboxybenzaldehyde (1.0 eq)

-

Primary amine (e.g., aniline, benzylamine) (1.0 - 1.2 eq)

-

Reducing agent (e.g., formic acid, platinum nanowires with H₂)[14]

-

Solvent (e.g., water)[14]

Procedure (Microwave-Assisted): [14]

-

In a microwave reaction vessel, combine 2-carboxybenzaldehyde, the primary amine, and formic acid.

-

Seal the vessel and subject it to microwave irradiation at a specified temperature and time to facilitate the reductive amination and subsequent cyclization.

-

Upon completion, cool the reaction mixture.

-

The product can be isolated by extraction with an organic solvent and purified by column chromatography.

Quantitative Data

The following tables summarize quantitative data from various synthetic procedures and biological evaluations of isoindoline derivatives.

| Starting Material(s) | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phthalic anhydride, Glycine | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | - | Glacial Acetic Acid | 120 | 8 | - | [12] |

| Phthalic anhydride, Aniline | 2-Phenylisoindoline-1,3-dione | Phthalimide-N-sulfonic acid | Ethanol | 80 | - | 85-93 | [7] |

| Phthalic anhydride, N-Arylbenzenecarboximidamide | 2-(Aryl(phenylimino)methyl)isoindoline-1,3-dione | - | Benzene | Reflux | - | >75 | [6] |

| 2-Benzoylbenzoic acid, Alcohols | 3-Alkoxy-3-phenylisoindolin-1-ones | Chlorosulfonyl isocyanate, TFA | Dichloromethane | RT | 3 | 72-88 | [15] |

Table 1: Summary of Synthetic Conditions and Yields for Isoindoline Derivatives.

| Compound | Target | Cell Line/Enzyme | IC₅₀ (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Anticancer | Raji | 0.26 (µg/mL) | [16] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Anticancer | K562 | 3.81 (µg/mL) | [16] |

| para-Fluoro substituted isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | - | 2.1 | [12] |

| Imidazopyridine-phthalimide hybrid (8e) | BACE1 | - | 2.84 | [17] |

| 2-(2-(4-(o-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | Acetylcholinesterase (AChE) | - | 0.91 | [18] |

| Isoindolin-1,3-dione-acetohydrazide derivative (8a) | Acetylcholinesterase (AChE) | - | 0.11 | [19] |

Table 2: Biological Activity of Selected Isoindoline Derivatives.

Signaling Pathways and Experimental Workflows

Isoindoline derivatives exert their biological effects through modulation of various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Nrf2 Signaling Pathway in Neuroprotection

Several studies have highlighted the neuroprotective effects of isoindoline derivatives, which are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a critical role in cellular defense against oxidative stress.[20][21] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[21]

Upon exposure to oxidative stress or electrophilic compounds, including certain isoindoline derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2.[3][11] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and glutathione S-transferases (GSTs), thereby enhancing cellular antioxidant capacity and protecting against oxidative damage.[3][11]

Caption: Nrf2 Signaling Pathway Activation by Isoindoline Derivatives.

Acetylcholinesterase Inhibition in Alzheimer's Disease

Certain isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][12][18] In Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment. AChE inhibitors increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[18] The isoindoline-1,3-dione scaffold can interact with the peripheral anionic site of AChE, contributing to the inhibitory activity.[12]

Caption: Mechanism of Acetylcholinesterase Inhibition by Isoindoline Derivatives.

Experimental Workflow for Evaluating AChE Inhibitory Activity

The in vitro evaluation of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method, a spectrophotometric assay.

Caption: Experimental Workflow for Ellman's Assay to Determine AChE Inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of imidazopyridines containing isoindoline-1,3-dione framework as a new class of BACE1 inhibitors: Design, synthesis and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

2-Benzylisoindolin-5-amine hydrochloride solubility and stability

An In-depth Technical Guide on the Core Properties of 2-Benzylisoindolin-5-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, featuring a benzyl group attached to an isoindoline core with a primary amine, suggests it may interact with various biological targets. As with any compound intended for therapeutic use, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and ensuring safety and efficacy. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, based on the known properties of structurally similar molecules and established principles of medicinal chemistry. Detailed experimental protocols for the empirical determination of these properties are also presented, adhering to international guidelines.

Chemical Structure

CAS Number: 1187830-69-8[1]

Molecular Formula: C15H17ClN2[1]

Molecular Weight: 260.76 g/mol [1]

Predicted Physicochemical Properties:

Due to the presence of an aromatic amine and a hydrochloride salt, this compound is expected to be a crystalline solid at room temperature. The hydrochloride salt form is anticipated to enhance its aqueous solubility compared to the free base.

Predicted Solubility Profile

The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. For amine hydrochlorides like this compound, solubility is expected to be pH-dependent. The protonated amine group increases polarity, generally leading to higher solubility in aqueous media.

Table 1: Predicted Solubility of this compound

| Solvent/Medium | Predicted Solubility | Rationale |

| Water (pH 7.0) | High | As an amine hydrochloride salt, it is expected to be highly soluble in water.[2] |

| Phosphate Buffered Saline (PBS, pH 7.4) | High | Similar to water, high solubility is anticipated due to its salt form. |

| Acidic Buffer (pH 1-3) | Very High | In acidic conditions, the amine group will be fully protonated, maximizing its interaction with water and leading to very high solubility. |

| Basic Buffer (pH 9-11) | Low to Moderate | At higher pH, the amine group will be deprotonated to a greater extent, reducing its polarity and thus its aqueous solubility. |

| Ethanol | Moderate to High | The organic nature of the benzyl and isoindoline groups suggests some solubility in polar organic solvents like ethanol. |

| Methanol | Moderate to High | Similar to ethanol, good solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane | Low | As a less polar organic solvent, it is not expected to be a good solvent for the polar hydrochloride salt. |

Predicted Stability Profile

The stability of a drug substance is crucial for its shelf-life and to ensure that no toxic degradation products are formed. Aromatic amines can be susceptible to degradation under certain conditions.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathways |

| Thermal Stress | ||

| 40°C / 75% RH | Likely Stable | Minor degradation may occur over extended periods. |

| 60°C | Potential for Degradation | Accelerated degradation could be observed, potentially through oxidation of the amine or other reactions. |

| Photostability | ||

| UV/Visible Light | Potentially Labile | Aromatic amines can be susceptible to photodegradation through oxidation or rearrangement reactions.[3] |

| pH Stress | ||

| Acidic (pH 1-3) | Likely Stable | The protonated form of the amine is generally more stable towards oxidation. |

| Neutral (pH 6-8) | Moderately Stable | Stability may be slightly reduced compared to acidic conditions. |

| Basic (pH 9-11) | Less Stable | The free base is more susceptible to oxidation. |

| Oxidative Stress | ||

| Hydrogen Peroxide | Potential for Degradation | The amine group is a potential site for oxidation. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to quickly assess solubility.

-

Materials: this compound, DMSO, Phosphate Buffered Saline (PBS) at pH 7.4, 96-well microplates, automated liquid handler, plate reader capable of nephelometry or UV-Vis spectroscopy.

-

Procedure:

-

Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Add PBS (pH 7.4) to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Shake the plate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

-

Alternatively, for a direct UV assay, filter the solutions to remove any precipitate and measure the absorbance of the filtrate.[4][5]

-

2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

-

Materials: Solid this compound, various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), organic solvents (e.g., ethanol, methanol, DMSO), vials, shaker incubator, filtration device (e.g., 0.45 µm filter), HPLC-UV system.

-

Procedure:

-

Add an excess amount of the solid compound to vials containing the different solvents and buffers.

-

Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

-

After incubation, visually inspect for the presence of undissolved solid.

-

Filter the supernatant to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

-

Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[8][9][10][11]

1. Thermal Stability

-

Procedure:

-

Store accurately weighed samples of the solid compound in controlled environment chambers at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH for long-term; 40°C/75% RH for accelerated).[8][9]

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, purity (by HPLC to detect degradation products), and any other relevant physical or chemical changes.

-

2. Photostability

-

Procedure:

-

Expose samples of the solid compound and in solution to a light source that meets the ICH Q1B requirements, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][11][12]

-

A dark control sample should be stored under the same conditions but protected from light.

-

After the exposure period, analyze both the light-exposed and dark control samples for any changes in appearance, purity, and the formation of degradation products using a validated HPLC method.

-

Mandatory Visualizations

Caption: Workflow for Kinetic Solubility Assay.

Caption: Workflow for Thermodynamic Solubility Assay.

Caption: General Workflow for ICH Stability Testing.

Caption: Hypothetical Signaling Pathway for an Amine-Containing Drug.

Conclusion

References

- 1. 1187830-69-8|this compound|BLD Pharm [bldpharm.com]

- 2. Amphetamine - Wikipedia [en.wikipedia.org]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. evotec.com [evotec.com]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. mastercontrol.com [mastercontrol.com]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Isoindoline Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its structural versatility allows for modifications that lead to a broad spectrum of pharmacological activities, making it a cornerstone for the development of novel therapeutic agents. This in-depth technical guide explores the core biological activities of isoindoline derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development.

Anticancer Activity

Isoindoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular enzymes.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of representative isoindoline-containing compounds against various cancer cell lines.

Table 1: Cytotoxicity of Isoindolinone Derivatives

| Compound | Cancer Cell Line | Assay | IC50 | Reference |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 (Liver Carcinoma) | MTT | 5.89 µM | [1] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | Not Specified | 0.26 µg/mL | [2] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | Not Specified | 3.81 µg/mL | [2] |

| Isoindole derivative 7 (containing azide and silyl ether) | A549 (Lung Carcinoma) | BrdU | 19.41 µM | [3] |

| N-benzylisoindole-1,3-dione derivative | A549-Luc (Lung Adenocarcinoma) | MTT | 114.25 µM | [4] |

Table 2: Anticancer Activity of Various Isoindole Derivatives

| Compound Class | Cancer Cell Line | Assay | IC50/Activity | Reference |

| Isoindole-1,3-dione derivatives | Leukemia cell lines | Not Specified | 0.11–0.22 µM | [5] |

| Isoindole-1,3-dione derivatives | Gastric adenocarcinoma | Not Specified | 0.32 µM | [5] |

| N-Substituted isoindoline-1,3-dione derivatives | K562 and Raji cells | Cytotoxicity Assay | Induces apoptosis and necrosis | [2] |

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Isoindoline test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the isoindoline test compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells using the isoindoline test compound. Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways in Cancer

Anti-inflammatory Activity

Certain isoindoline derivatives exhibit significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory enzymes.

Modulation of Inflammatory Pathways

Isoindoline-based compounds have been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.

Quantitative Anti-inflammatory Activity Data

Table 3: Modulation of Cytokine Production by Aminoacetylenic Isoindoline-1,3-dione Derivatives

| Compound | Cell Type | Effect | Reference |

| ZM compounds (N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones) | Mouse Spleen Cells | Reverse LPS-induced TNF-α and IL-12 increase | [6] |

| ZM5 | CD4+CD25+ve T cells | Enhances TGF-β production | [6] |

Experimental Protocol

This protocol describes the in vivo and in vitro assessment of the effect of isoindoline derivatives on cytokine production.

In Vivo Protocol:

-

Animal Treatment: Administer the isoindoline test compound (e.g., 20 mg/kg, orally) to mice.

-

LPS Challenge: After a specified time, challenge the mice with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Spleen Collection: Euthanize the mice at a specific time point post-LPS challenge and collect the spleens.

-

Cytokine Measurement: Prepare spleen homogenates and measure the levels of cytokines (e.g., TNF-α, IL-12, TGF-β) using ELISA or other appropriate immunoassays.

In Vitro Protocol:

-

Cell Isolation: Isolate spleen cells from mice.

-

Cell Culture and Treatment: Culture the spleen cells and treat them with various concentrations of the isoindoline test compound.

-

Stimulation: Stimulate the cells with LPS or other inflammatory stimuli.

-

Supernatant Collection: Collect the cell culture supernatants after a specified incubation period.

-

Cytokine Measurement: Measure the levels of cytokines in the supernatants using ELISA.

Antimicrobial Activity

Isoindoline scaffolds are present in numerous compounds with notable antibacterial and antifungal activities.

Quantitative Antimicrobial Activity Data

Table 4: Antimicrobial Activity of Isoindolinone Derivatives

| Compound | Microorganism | Assay | Activity (Inhibition Zone in mm) | Reference |

| Isoindolinone derivative 2f | Staphylococcus aureus | Disk Diffusion | 24 | [7] |

| Isoindolinone derivative 2f | Bacillus cereus | Disk Diffusion | 20 | [7] |

| Isoindolinone derivative 2f | Klebsiella pneumoniae | Disk Diffusion | 22 | [7] |

| Isoindolinone derivative 2f | Escherichia coli | Disk Diffusion | 25 | [7] |

| Isoindolinone derivative 2f | Candida albicans | Disk Diffusion | 19 | [7] |

Experimental Protocol

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Isoindoline test compound

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ampicillin)

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the isoindoline test compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Enzyme Inhibitory Activity

Isoindoline derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and acetylcholinesterase, highlighting their therapeutic potential in a range of diseases.

Quantitative Enzyme Inhibitory Activity Data

Table 5: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives

| Compound | Enzyme | Ki (nM) | Reference |

| Isoindolinone derivative 2c | hCA I | 11.48 ± 4.18 | [7] |

| Isoindolinone derivative 2f | hCA I | 16.09 ± 4.14 | [7] |

| Isoindolinone derivative 2c | hCA II | 9.32 ± 2.35 | [7] |

| Isoindolinone derivative 2e | hCA II | 14.87 ± 3.25 | [7] |

| Acetazolamide (Standard) | hCA I | 436.20 | [7] |

| Acetazolamide (Standard) | hCA II | 93.53 | [7] |

Table 6: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives

| Compound | IC50 (µM) | Reference |

| para-fluoro substituted compound 7a | 2.1 | |

| para-fluoro substituted compound 7f | 2.1 | |

| Rivastigmine (Standard) | >10 |

Experimental Protocol

This assay measures the esterase activity of carbonic anhydrase (CA).

Materials:

-

Human carbonic anhydrase (hCA) I and II isozymes

-

p-Nitrophenyl acetate (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Isoindoline test compound

-

Acetazolamide (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer and the hCA enzyme.

-

Inhibitor Addition: Add different concentrations of the isoindoline test compound or the standard inhibitor to the wells.

-

Pre-incubation: Pre-incubate the plate at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm due to the formation of p-nitrophenol.

-

Data Analysis: Calculate the percentage of inhibition and determine the Ki values.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of isoindoline derivatives, particularly in mitigating oxidative stress, a key factor in neurodegenerative diseases.

Modulation of the NRF2 Signaling Pathway

Isoindoline-dione derivatives have been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a master regulator of the antioxidant response.

Experimental Protocol

This protocol assesses the protective effects of isoindoline derivatives against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium

-

Isoindoline test compound

-

Hydrogen peroxide (H₂O₂) to induce oxidative stress

-

Reagents for measuring cell viability (e.g., MTT or WST-1)

-

Reagents for measuring reactive oxygen species (ROS)

-

Kits for gene expression analysis (RT-qPCR) of NRF2 and its target genes (e.g., NQO-1, GSTK1)

Procedure:

-

Cell Culture and Treatment: Culture SH-SY5Y cells and pre-treat with various concentrations of the isoindoline derivative for a specified time.

-

Oxidative Stress Induction: Expose the cells to H₂O₂ for a defined period to induce oxidative stress.

-

Cell Viability Assessment: Measure cell viability using the MTT or WST-1 assay.

-

ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe.

-

Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to measure the expression levels of NRF2, NQO-1, and GSTK1.

Conclusion

The isoindoline scaffold represents a highly versatile and valuable framework in drug discovery, with derivatives exhibiting a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, enzyme inhibitory, and neuroprotective effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists, providing a solid foundation for the rational design and development of novel isoindoline-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more effective treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1-Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives | MDPI [mdpi.com]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Isoindoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the ease of functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric groups, making it an ideal framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of novel isoindoline compounds, detailing their synthesis, biological activities, and mechanisms of action. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics.

Synthesis of Novel Isoindoline Compounds

The synthesis of isoindoline derivatives can be broadly categorized into the construction of the isoindoline core itself and the subsequent functionalization to generate diverse compound libraries.

General Synthesis of Isoindolin-1-ones and Isoindoline-1,3-diones

A prevalent and versatile method for the synthesis of the isoindolinone and isoindoline-1,3-dione core involves the cyclization of phthalic acid derivatives with primary amines.

Experimental Protocol: One-pot Synthesis of N-substituted Isoindoline-1,3-diones

This protocol describes a general method for the synthesis of N-substituted isoindoline-1,3-diones from phthalic anhydride and a primary amine.

-

Materials: Phthalic anhydride, primary amine (e.g., aniline), glacial acetic acid.

-

Procedure:

-

A mixture of phthalic anhydride (1.0 eq) and the desired primary amine (1.0 eq) is heated in glacial acetic acid.

-

The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-substituted isoindoline-1,3-dione.

-

Biological Activities and Therapeutic Potential

Novel isoindoline compounds have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas.

Anticancer Activity

The isoindoline scaffold is a cornerstone of several potent anticancer agents. The immunomodulatory drugs (IMiDs®) – thalidomide, lenalidomide, and pomalidomide – are prominent examples.

Mechanism of Action: Cereblon-Mediated Protein Degradation

The anticancer and immunomodulatory effects of IMiDs are primarily mediated through their interaction with the protein cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Binding of an IMiD to CRBN induces a conformational change in the substrate-binding pocket, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors, which are crucial for the survival of multiple myeloma cells, results in potent anti-proliferative and apoptotic effects.[3]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of novel isoindoline compounds on the A549 human lung carcinoma cell line.

-

Materials: A549 cells, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the isoindoline compounds for 48 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Isoindolinone Derivative 11 | HepG2 | 5.89 | |

| Compound 2a | A549 | Dose-dependent anticancer activity |

Carbonic Anhydrase Inhibition

Certain isoindoline derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of CA to determine the inhibitory potential of test compounds.

-

Materials: Purified human carbonic anhydrase (hCA) isoenzyme (e.g., hCA I or hCA II), p-nitrophenyl acetate (p-NPA) as a substrate, Tris-HCl buffer, test compounds, and a reference inhibitor (e.g., acetazolamide).

-

Procedure:

-

In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the hCA enzyme solution.

-

Pre-incubate the mixture at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate, p-NPA.

-

Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm in a kinetic mode for 10-20 minutes.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Calculate the IC₅₀ and Kᵢ values.

-

| Compound ID | Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Compound 2c | hCA I | 11.24 ± 0.291 | 11.48 ± 4.18 | |

| Compound 2c | hCA II | 13.02 ± 0.041 | 9.32 ± 2.35 | |

| Compound 2f | hCA I | 14.87 ± 0.250 | 16.09 ± 4.14 | |

| Compound 2f | hCA II | 15.20 ± 0.115 | 14.87 ± 3.25 | |

| Acetazolamide (Standard) | hCA I | 250.3 ± 1.52 | 436.20 | |

| Acetazolamide (Standard) | hCA II | 34.7 ± 0.45 | 93.53 |

Anti-inflammatory and Analgesic Activity

The isoindoline scaffold is present in compounds exhibiting significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

-

Materials: Ovine or human recombinant COX-2 enzyme, reaction buffer (e.g., Tris-HCl), heme cofactor, arachidonic acid (substrate), a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), test compounds, and a reference inhibitor (e.g., celecoxib).

-

Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

-

Add the test compound at various concentrations and incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) to monitor the oxidation of the substrate.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Experimental Protocol: In Vivo Analgesic Activity (Hot Plate Test)

This protocol assesses the central analgesic activity of a compound in mice.

-

Materials: Hot plate apparatus, male albino mice, test compounds, and a reference analgesic drug (e.g., morphine).

-

Procedure:

-

Administer the test compound or reference drug to the mice (e.g., orally or intraperitoneally).

-

After a specific time interval (e.g., 30, 60, 90 minutes), place each mouse on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency time for the mouse to show a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

An increase in the latency time compared to the control group indicates an analgesic effect.

-

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Compound 10b | COX-2 | 0.11 | [4] |

| Compound 10c | COX-2 | 0.17 | [4] |

| Compound 11a | COX-2 | 0.18 | [4] |

| Compound 11d | COX-2 | 0.11 | [4] |

| Compound 13 | COX-2 | 0.18 | [4] |

| Compound 14 | COX-2 | 0.11 | [4] |

| Celecoxib (Standard) | COX-2 | 0.09 | [4] |

| Compound ID | Dose (mg/kg) | Analgesic Activity (% Inhibition of Writhing) | Reference |

| ZM4 | 50 | Significant reduction | [1] |

| ZM5 | 25 | Significant reduction | [1] |

| ZM5 | 50 | Significant reduction (P < 0.001) | [1] |

| Aspirin (Standard) | 200 | Significant reduction (P < 0.01) | [1] |

Antiviral Activity

Novel isoindoline derivatives have also shown promise as antiviral agents, particularly against enteroviruses and influenza viruses.

Experimental Protocol: Anti-HIV-1 Reverse Transcriptase Inhibition Assay

This colorimetric assay quantifies the inhibition of HIV-1 reverse transcriptase (RT) activity.

-

Materials: Recombinant HIV-1 RT, a template/primer hybrid (e.g., poly(A)·oligo(dT)), a mixture of deoxynucleoside triphosphates (dNTPs) including digoxigenin (DIG)-labeled dUTP, streptavidin-coated microplates, anti-DIG antibody conjugated to peroxidase (anti-DIG-POD), and a peroxidase substrate.

-

Procedure:

-

The biotinylated template/primer is immobilized on the streptavidin-coated plate.

-

The test compound, dNTP mix (containing DIG-dUTP), and HIV-1 RT are added to the wells.

-

The plate is incubated to allow for DNA synthesis.

-

The wells are washed, and the anti-DIG-POD antibody is added, which binds to the incorporated DIG-labeled nucleotides.

-

After another washing step, the peroxidase substrate is added, and the color development is measured using a microplate reader.

-

A decrease in signal indicates inhibition of RT activity.

-

| Compound ID | Virus Strain | EC₅₀ (µM) | Selectivity Index (SI) | Reference |

| A3 | EV-A71 (various strains) | 1.23 - 1.76 | >113 | [5] |

| A4 | EV-A71 (various strains) | 1.23 - 1.76 | >113 | [5] |

| Pirodavir (Standard) | EV-A71 (various strains) | 0.38 - 0.76 | 44 - 88 | [5] |

Drug Discovery and Development Workflow

The discovery of novel isoindoline-based drug candidates typically follows a structured workflow, from library design and synthesis to lead optimization.

References

- 1. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Broad Antiviral Activity of Novel 2-aryl-isoindolin-1-ones towards Diverse Enterovirus A71 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Benzylisoindolin-5-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Benzylisoindolin-5-amine hydrochloride. The information herein is compiled based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous chemical structures. This document is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Functional Groups

This compound is a molecule featuring a substituted isoindoline core. Key structural features include a secondary amine within the isoindoline ring, a benzyl group attached to the nitrogen atom, and a primary amine substituent on the benzene ring of the isoindoline moiety, which is protonated to form a hydrochloride salt. These features give rise to characteristic spectroscopic signatures.

Spectroscopic Data Summary

While specific experimental data for this compound is not publicly available, the following tables summarize the expected spectroscopic characteristics based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | br s | 3H | -NH₃⁺ (hydrochloride) |

| ~7.2-7.4 | m | 5H | Ar-H (benzyl ring) |

| ~7.1 | d | 1H | Ar-H (isoindoline, C4-H) |

| ~6.8 | dd | 1H | Ar-H (isoindoline, C6-H) |

| ~6.7 | d | 1H | Ar-H (isoindoline, C7-H) |

| ~4.5 | s | 2H | Ar-CH₂-N |

| ~4.3 | s | 4H | N-CH₂-Ar-CH₂-N |

Note: Chemical shifts are referenced to a standard solvent peak. Multiplicity is denoted as s (singlet), d (doublet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~145 | Ar-C (isoindoline, C5-NH₃⁺) |

| ~138 | Ar-C (benzyl, C1') |

| ~135 | Ar-C (isoindoline, C7a) |

| ~130 | Ar-C (isoindoline, C3a) |

| ~129 | Ar-CH (benzyl) |

| ~128 | Ar-CH (benzyl) |

| ~127 | Ar-CH (benzyl) |

| ~125 | Ar-CH (isoindoline, C4) |

| ~118 | Ar-CH (isoindoline, C6) |

| ~115 | Ar-CH (isoindoline, C7) |

| ~58 | Ar-CH₂-N |

| ~55 | N-CH₂-Ar |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (primary amine salt) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2900-2800 | Medium | Aliphatic C-H stretch |

| 1620-1600 | Medium | N-H bend (primary amine) |

| 1500-1400 | Strong | Aromatic C=C stretch |

| 1350-1250 | Strong | C-N stretch (aromatic amine) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 224.13 | [M]⁺ (molecular ion of the free base) |

| 91.05 | [C₇H₇]⁺ (tropylium ion, characteristic of benzyl group) |

| 133.07 | [M - C₇H₇]⁺ (loss of benzyl group) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Standard pulse programs would be used for data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions.

An In-depth Technical Guide to the Potential Therapeutic Targets of Benzylisoindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylisoindoline derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their rigid structure, which can be readily functionalized, allows for the precise spatial orientation of various pharmacophoric features, making them promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key biological targets of benzylisoindoline and structurally related derivatives, such as benzylisoquinolines and benzylpiperidines. It aims to serve as a resource for researchers engaged in the discovery and development of new drugs by presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Multi-Target Strategy for Alzheimer's Disease

A prominent area of investigation for benzylisoindoline derivatives is in the context of multi-target-directed ligands (MTDLs) for Alzheimer's Disease (AD). AD is a complex neurodegenerative disorder with a multifactorial etiology, making a single-target approach often insufficient. Benzylisoindoline derivatives have been designed to simultaneously modulate several key pathological pathways in AD.

Cholinesterase Inhibition

The cholinergic hypothesis of AD posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits. Inhibiting the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy.

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | Compound 12 | eeAChE | 3.33 | [1] |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | - | AChE | No Inhibition | [2] |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Multiple derivatives | BChE | Active | [2] |

| Benzylisoquinoline Derivatives | Compound 9k | AChE | Potent (3-fold > galanthamine) | [3] |

| N-benzylpiperidine-phthalimide | Compound 23 | BChE | 0.72 | [4] |

| 2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Compound 4e | AChE | 0.0071 | [5] |

| Isoindolinedione-benzamide pyridinium | Compound 7j | AChE | 0.26 | [6] |

| Isoindolinedione-benzamide pyridinium | Compound 7c | BChE | 0.08 | [6] |

eeAChE: eel acetylcholinesterase

This colorimetric assay measures AChE activity by quantifying the production of thiocholine from the substrate acetylthiocholine.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

Recombinant human AChE or other sources (e.g., electric eel)

-

Test compounds (benzylisoindoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of increase in absorbance is proportional to AChE activity.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (Rate of Sample / Rate of Control)) * 100 The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Modulation of Amyloid-β Pathogenesis

The amyloid cascade hypothesis is another central theory in AD pathogenesis, involving the accumulation of amyloid-β (Aβ) peptides. Benzylisoindoline derivatives have been investigated for their ability to interfere with this process at two key stages: inhibiting the β-secretase (BACE-1) enzyme that produces Aβ, and preventing the aggregation of Aβ peptides into toxic oligomers and plaques.

| Compound Class | Derivative Example | Target | Activity | Reference |

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | Compound 12 | hBACE-1 | 43.7% inhibition at 50 µM | [1] |

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | Compound 12 | Aβ Aggregation | 24.9% inhibition at 10 µM | [1] |

| Benzylisoquinoline Derivatives | Compound 9k | Aβ Aggregation | 78.4% inhibition at 20 µM | [3] |

| N-benzylpiperidine-phthalimide | Compound 23 | Aβ Aggregation | 72.5% inhibition at 10 µM | [4] |

hBACE-1: human β-secretase 1

This assay measures BACE-1 activity by monitoring the cleavage of a peptide substrate labeled with a fluorophore and a quencher.

Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET peptide substrate (e.g., based on the "Swedish" APP mutation)

-

BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds

-

96-well or 384-well black plates

-

Fluorescence plate reader with appropriate excitation/emission wavelengths

Procedure:

-

Reagent Preparation: Prepare solutions of the BACE-1 enzyme, FRET substrate, and test compounds in the assay buffer.

-

Assay Reaction:

-

To each well, add the test compound or vehicle control.

-

Add the BACE-1 FRET substrate.

-

Initiate the reaction by adding the BACE-1 enzyme solution. The final volume is typically 30-100 µL.

-

-

Incubation: Incubate the plate at room temperature or 37°C, protected from light.

-

Measurement: Monitor the increase in fluorescence over time (kinetic assay) or measure the fluorescence at a fixed time point (endpoint assay). Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculation: Calculate the percent inhibition based on the fluorescence signal in the presence and absence of the inhibitor. Determine the IC50 value from the dose-response curve.

This assay uses the dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the β-sheet structures of Aβ fibrils.

Materials:

-

Synthetic Aβ peptide (e.g., Aβ1-42)

-

Thioflavin T (ThT) solution in buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)

-

Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

-

Test compounds

-

96-well black plates with clear bottoms

-

Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)

Procedure:

-

Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., in hexafluoroisopropanol), evaporate the solvent, and resuspend in a suitable buffer to form oligomers/monomers.

-

Aggregation Reaction: In each well, mix the Aβ peptide solution with the test compound or vehicle control.

-

Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

-

ThT Measurement: After incubation, add the ThT solution to each well.

-

Reading: Measure the fluorescence intensity. A decrease in fluorescence in the presence of the test compound indicates inhibition of Aβ aggregation.

-

Calculation: Calculate the percent inhibition relative to the control (Aβ alone).

Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease and have been explored for AD, as MAO-B levels are elevated in the brains of AD patients.

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Compound 2d | MAO-A | 1.38 | [2] |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Compound 2j | MAO-A | 2.48 | [2] |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Compounds 2i, 2p, 2t, 2v | MAO-A & MAO-B | Good Inhibition | [2] |

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrates: p-Tyramine (for both isoforms) or selective substrates like serotonin (for MAO-A) and benzylamine (for MAO-B)

-

Horseradish peroxidase (HRP)

-

Fluorogenic probe (e.g., Amplex® Red)

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Test compounds

-

96-well black plates

Procedure:

-

Assay Mixture: Prepare a reaction mixture containing the assay buffer, HRP, and the fluorogenic probe.

-

Plate Setup:

-

Add the test compound or control to the wells.

-

Add the MAO-A or MAO-B enzyme and incubate for a short period (e.g., 15 minutes) at 37°C.

-

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 530/585 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Calculation: The rate of fluorescence increase is proportional to MAO activity. Calculate the percent inhibition and determine the IC50 value.

Other Therapeutic Targets

Beyond Alzheimer's disease, benzylisoindoline and related scaffolds have been explored for a variety of other therapeutic applications.

Sigma (σ) Receptors

Sigma receptors (σ1 and σ2) are implicated in several conditions, including pain, neuropsychiatric disorders, and cancer. Ligands targeting these receptors can modulate nociceptive signaling.

| Compound Class | Derivative Example | Target | Ki (nM) | σ2/σ1 Selectivity | Reference |

| Benzylpiperazinyl derivatives | Compound 15 | σ1 | 1.6 | 886 | [7] |

| Benzylpiperazinyl derivatives | Lead Compound 8 | σ1 | - | 432 | [7] |

This assay determines the affinity of a compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparations from tissues or cells expressing σ1 receptors (e.g., guinea pig liver)

-

Radioligand: [³H]-(+)-pentazocine

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Non-specific binding determinator: Haloperidol (10 µM)

-

Test compounds

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

-

Filtration manifold

Procedure:

-

Incubation Setup: In test tubes, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

-

Incubation: Incubate the mixture for a defined period (e.g., 120 minutes) at room temperature or 37°C.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters under vacuum. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the specific binding at each concentration of the test compound. Determine the Ki value using the Cheng-Prusoff equation.

Dopamine D4 Receptor

Dopamine D4 receptor (D4R) antagonists are investigated for various CNS disorders.

| Compound Class | Derivative Example | Target | Ki (nM) | Reference |

| Benzyloxy piperidine derivatives | Compound 8w | D4 | 165 | [8] |

| Benzyloxy piperidine derivatives | Compound 8s | D4 | 319 | [8] |

This competitive binding assay quantifies the affinity of test compounds for the D4 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human D4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]N-methylspiperone

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding determinator: Haloperidol or Eticlopride

-

Test compounds, glass fiber filters, scintillation counter, etc., as in the σ1 receptor assay.

Procedure: The procedure is analogous to the σ1 receptor binding assay. Membranes, radioligand, and test compounds are incubated, followed by rapid filtration and scintillation counting to determine the amount of bound radioligand. The Ki is then calculated to represent the affinity of the test compound.

Other Noteworthy Targets

-

Pancreatic Lipase: Benzylisoquinoline derivatives have shown inhibitory activity against pancreatic lipase, suggesting potential as anti-obesity agents.[9]

-

Ubiquitin-Specific Peptidase 7 (USP7): N-Benzylpiperidinol derivatives have been identified as USP7 inhibitors, a target for treating hematologic malignancies. One compound, J21, showed an IC50 of 41.35 nM.[1][10]

Conclusion

The benzylisoindoline scaffold and its structural relatives are of significant value in modern drug discovery. Their versatility allows for the development of potent and selective ligands against a wide array of therapeutic targets. The primary focus has been on creating multi-target agents for complex diseases like Alzheimer's, where compounds can simultaneously inhibit cholinesterases, BACE-1, and Aβ aggregation. Furthermore, derivatives of this class have demonstrated high affinity for other important CNS targets, including sigma and dopamine receptors, as well as targets in oncology and metabolic diseases. The data and protocols presented in this guide underscore the therapeutic potential of benzylisoindoline derivatives and provide a foundational resource for researchers aiming to exploit this chemical space for the development of next-generation therapeutics.

References

- 1. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]

- 4. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Benzylisoindolin-5-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The starting material, 2-Benzylisoindolin-5-amine hydrochloride, offers a versatile platform for the synthesis of a diverse range of derivatives. The primary amino group at the 5-position serves as a key functional handle for introducing various pharmacophores through reactions such as N-acylation, N-sulfonylation, and the formation of urea or thiourea linkages. These modifications can lead to the discovery of novel therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This document provides detailed protocols for the synthesis of three classes of bioactive molecules derived from this compound and summarizes their potential biological activities.

I. Synthesis of N-Acyl-2-benzylisoindoline Derivatives

N-acylation of the primary amino group of 2-Benzylisoindolin-5-amine can lead to the formation of amide derivatives with potential biological activities. For instance, N-acyl amino acid analogs with an isoindoline core have been shown to stimulate mitochondrial respiration.[3][4][5]

Experimental Protocol: General Procedure for N-Acylation

This protocol describes the acylation of 2-Benzylisoindolin-5-amine using an acyl chloride in the presence of a base.[6][7][8]